molecular formula C25H32O4 B13820338 (8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate

(8xi,9xi,14xi)-6,16-Dimethylidene-3,20-dioxopregn-4-en-17-yl acetate

Cat. No.: B13820338
M. Wt: 396.5 g/mol
InChI Key: WJFDQNDYQVFWKP-PQQMIVRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melengestrol Acetate Related B is a synthetic steroidal progestin compound. It is structurally related to melengestrol acetate, which is widely used in veterinary medicine as a growth promoter and for estrus suppression in cattle. Melengestrol Acetate Related B is primarily used as a reference standard in pharmaceutical research and quality control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melengestrol Acetate Related B involves several steps, starting from steroidal precursors. The key intermediate, 6-methyl-16-dehydropregnenolone acetate, undergoes a series of chemical transformations, including solvolysis, oxidation, and selective epoxidation, to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Melengestrol Acetate Related B follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment for reaction control, purification, and quality assurance. Techniques such as chromatography and crystallization are employed to isolate and purify the compound to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Melengestrol Acetate Related B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Melengestrol Acetate Related B is used extensively in scientific research for various applications:

Mechanism of Action

Melengestrol Acetate Related B exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the secretion of gonadotropin-releasing hormone, luteinizing hormone, and follicle-stimulating hormone, thereby suppressing ovulation and estrus. The molecular targets include the progesterone receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Melengestrol Acetate: The parent compound used in veterinary medicine.

    Megestrol Acetate: Another steroidal progestin with similar applications.

    Chlormadinone Acetate: A related compound with contraceptive properties.

    Medroxyprogesterone Acetate: Widely used in hormone replacement therapy.

Uniqueness

Melengestrol Acetate Related B is unique due to its specific structural modifications, which provide distinct analytical properties. These modifications make it an essential reference standard for quality control and research purposes .

Properties

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

[(10R,13S,17R)-17-acetyl-10,13-dimethyl-6,16-dimethylidene-3-oxo-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13,19-20,22H,1-2,7-12H2,3-6H3/t19?,20?,22?,23-,24+,25+/m1/s1

InChI Key

WJFDQNDYQVFWKP-PQQMIVRBSA-N

Isomeric SMILES

CC(=O)[C@]1(C(=C)CC2[C@@]1(CCC3C2CC(=C)C4=CC(=O)CC[C@]34C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C

Origin of Product

United States

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